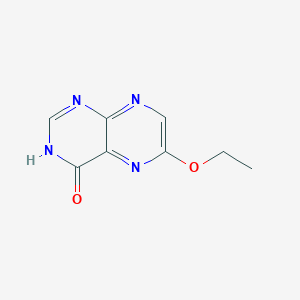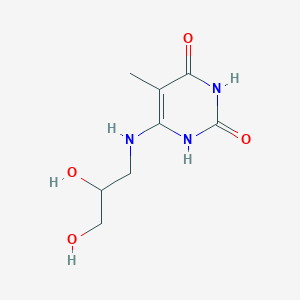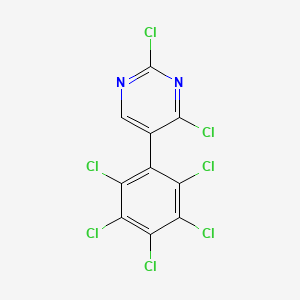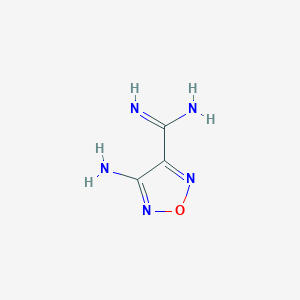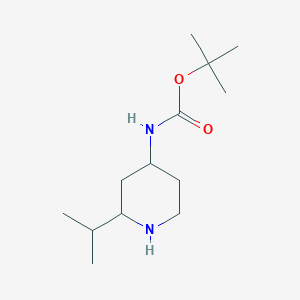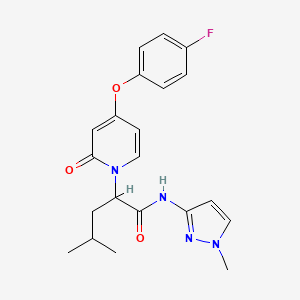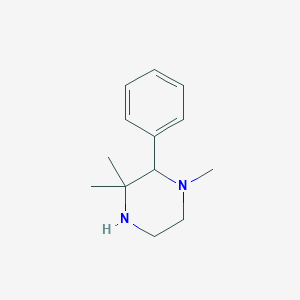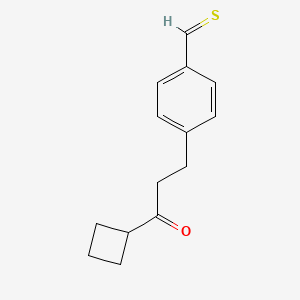
Cyclobutyl2-(4-thiomethylphenyl)ethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C14H18OS It is characterized by a cyclobutyl group attached to a 2-(4-thiomethylphenyl)ethylketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclobutyl ketone with 4-thiomethylphenyl ethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl2-(4-thiomethylphenyl)ethylketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Cyclobutyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl2-(4-thiomethylphenyl)ethylketone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl2-(4-methylphenyl)ethylketone: Similar structure but lacks the thiomethyl group.
Cyclobutyl2-(4-chlorophenyl)ethylketone: Contains a chlorine atom instead of the thiomethyl group.
Cyclobutyl2-(4-nitrophenyl)ethylketone: Contains a nitro group instead of the thiomethyl group.
Uniqueness
Cyclobutyl2-(4-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making the compound valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H16OS |
|---|---|
Molecular Weight |
232.34 g/mol |
IUPAC Name |
4-(3-cyclobutyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(13-2-1-3-13)9-8-11-4-6-12(10-16)7-5-11/h4-7,10,13H,1-3,8-9H2 |
InChI Key |
NVFHMKSKHWNRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



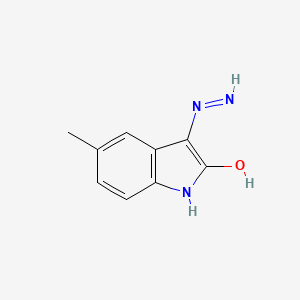
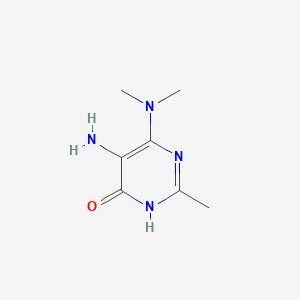
![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
